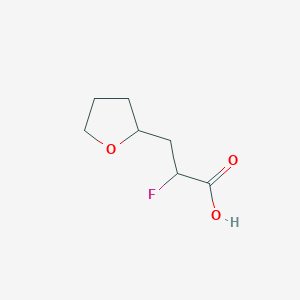

2-Fluoro-3-(oxolan-2-yl)propanoic acid

説明

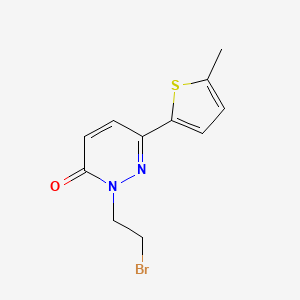

“2-Fluoro-3-(oxolan-2-yl)propanoic acid” is a compound that combines the structures of “2-Fluoro-3-oxopropanoic acid” and “3-(oxolan-2-yl)propanoic acid”. The former is a fluorinated compound with a molecular formula of CHFO , while the latter is a compound with a molecular formula of CHO . Both compounds have been referenced in various chemical databases .

Synthesis Analysis

The synthesis of “2-Fluoro-3-(oxolan-2-yl)propanoic acid” could potentially involve biocatalytic processes. For instance, “2-fluoro-3-hydroxypropionic acid (2-F-3-HP)” was synthesized using E. coli coexpressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and malonate transmembrane protein (MadLM) . This process reached a concentration of 2-F-3-HP of 50.0 mg/L by whole-cell transformation after 24 hours .Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-(oxolan-2-yl)propanoic acid” would be a combination of the structures of “2-Fluoro-3-oxopropanoic acid” and “3-(oxolan-2-yl)propanoic acid”. The former has a molecular formula of CHFO , while the latter has a molecular formula of CHO .科学的研究の応用

Genetically Encoded Fluorescent Amino Acid

A strategy for the biosynthetic incorporation of a low-molecular-weight fluorophore into proteins at defined sites was developed, using genetically encoded fluorescent amino acid, which is essential for studying protein structure, dynamics, localization, and biomolecular interactions both in vitro and in vivo (Summerer et al., 2006).

Safety Assessment for Food Contact Materials

Perfluoro{acetic acid, 2-[(5-methoxy-1, 3-dioxolan-4-yl)oxy]}, ammonium salt underwent safety assessment for use as a polymer production aid during the manufacture of fluoropolymers intended for repeated use in contact with all types of foodstuffs, showing no safety concern for the consumer under specified conditions (Flavourings, 2014).

Gas/Vapor Separations via Pore Size Contraction

Research into rare-earth metal-organic frameworks (MOFs) with restricted window apertures demonstrates selective adsorption kinetics based separation and/or molecular sieving of gases and vapors, facilitated by the synthesis of isostructural frameworks in the presence of 2-fluorobenzoic acid as a modulator (Xue et al., 2015).

Analytical Methods for Active Pharmaceutical Ingredients

Analytical methods were developed for quality control of promising active pharmaceutical ingredients among derivatives of 4-oxoquinoline-3-propanoic acids, providing a foundation for future antibiotic development due to microbial resistance challenges (Zubkov et al., 2016).

特性

IUPAC Name |

2-fluoro-3-(oxolan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKIYTAKPYRQIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-(oxolan-2-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1493031.png)

![7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493032.png)

![7-(chloromethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493035.png)

![(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1493036.png)

![methyl 2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1493037.png)

![(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1493038.png)

![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1493040.png)

![[1-(2,2-dimethylpropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1493052.png)